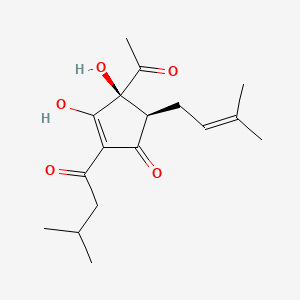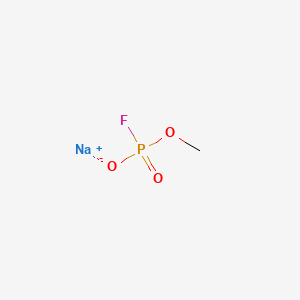
Sodium;fluoro(methoxy)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium;fluoro(methoxy)phosphinate” is a phosphinate compound. Phosphinates or hypophosphites are a class of phosphorus compounds conceptually based on the structure of hypophosphorous acid . Sodium hypophosphite (NaPO2H2, also known as sodium phosphinate) is the sodium salt of hypophosphorous acid and is often encountered as the monohydrate . It is a solid at room temperature, appearing as odorless white crystals .
Synthesis Analysis
The synthesis of phosphinate precursor was accomplished using free radical addition of sodium phosphinate to the appropriate terminal alkenes in high yields . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Molecular Structure Analysis
Phosphinates or hypophosphites are a class of phosphorus compounds conceptually based on the structure of hypophosphorous acid . The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .Chemical Reactions Analysis
The hydrolysis of phosphinates and phosphonates may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The course of the reactions may be influenced by various factors, such as the temperature, solvent, pH, and the substituents attached to the phosphorus atom .Physical And Chemical Properties Analysis
“Sodium;fluoro(methoxy)phosphinate” is likely to share similar properties with sodium hypophosphite, which is a solid at room temperature, appearing as odorless white crystals . It is soluble in water, and easily absorbs moisture from the air . The electron-withdrawing properties of fluorine influences pKa, bringing them within the range of phosphate .Propriétés
IUPAC Name |
sodium;fluoro(methoxy)phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FO3P.Na/c1-5-6(2,3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNWRBTJUSDQN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FNaO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724634 |
Source


|
| Record name | sodium;fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.995 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;fluoro(methoxy)phosphinate | |
CAS RN |
15842-95-2 |
Source


|
| Record name | sodium;fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


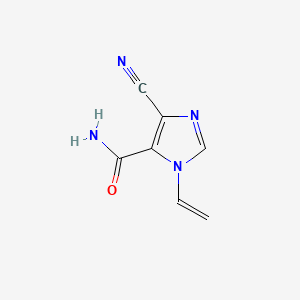
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
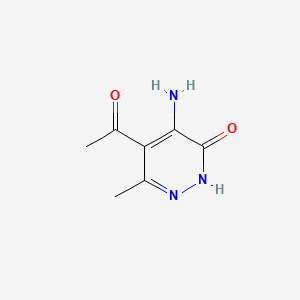
![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
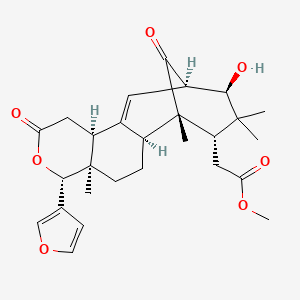





![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
